

5-Propargylfurfuryl alcohol IUPAC name

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Compound of Interest

Compound Name: 5-Propargylfurfuryl alcohol

Cat. No.: B15211462

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An In-depth Technical Guide to (5-(prop-2-yn-1-yl)furan-2-yl)methanol

This guide provides a comprehensive overview of (5-(prop-2-yn-1-yl)furan-2-yl)methanol, a molecule combining the biologically significant furan and propargyl moieties. Although direct experimental data for this specific compound is limited in publicly available literature, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and potential applications in drug discovery based on established chemical principles and data from analogous structures.

IUPAC Name and Structure

The correct IUPAC name for the compound commonly referred to as **5-Propargylfurfuryl alcohol** is (5-(prop-2-yn-1-yl)furan-2-yl)methanol.

Molecular Structure:

Caption: 2D structure of (5-(prop-2-yn-1-yl)furan-2-yl)methanol.

Physicochemical and Spectral Data

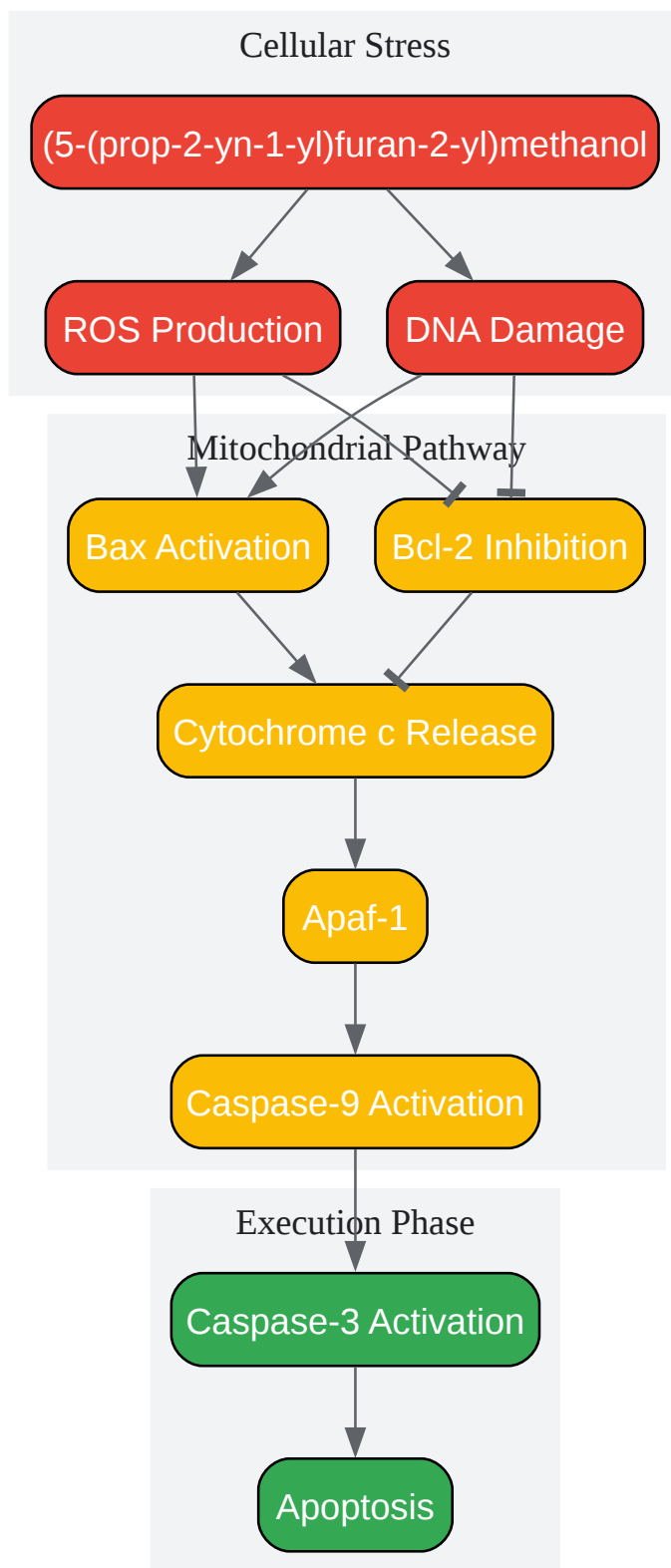
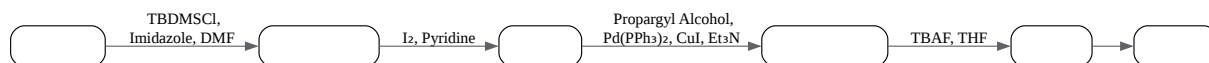
While experimental data for this specific molecule is not readily available, the following table summarizes its calculated properties and predicted spectral data based on its structure and data from similar compounds.

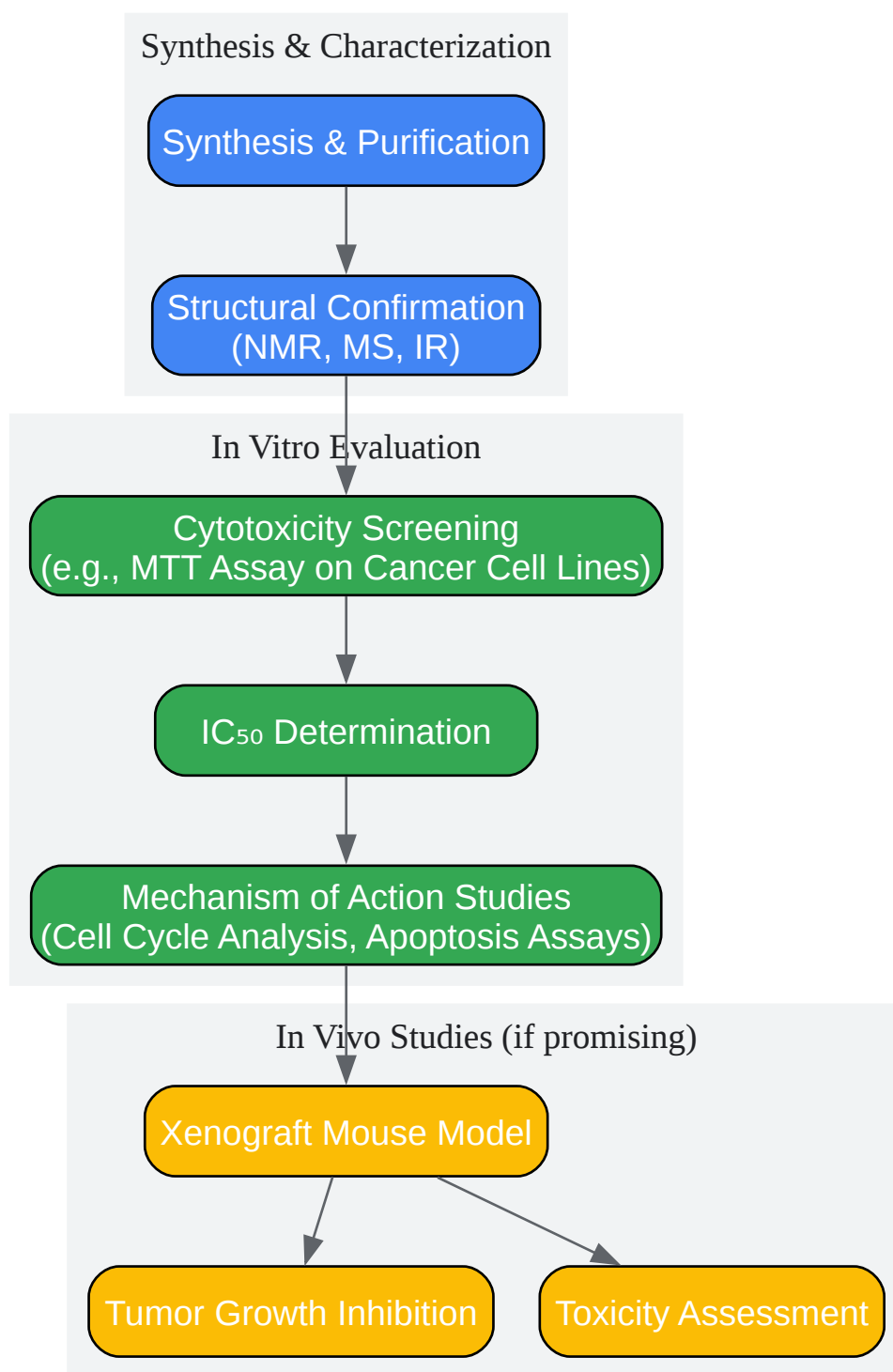
Property	Value
Molecular Formula	C ₈ H ₈ O ₂
Molecular Weight	136.15 g/mol
Appearance	Predicted to be a colorless to pale yellow liquid
Boiling Point	Predicted to be > 200 °C at 760 mmHg
¹ H NMR (predicted)	δ (ppm): ~2.0 (t, 1H, ≡CH), ~3.4 (d, 2H, -CH ₂ -C≡), ~4.5 (s, 2H, -CH ₂ OH), ~6.1 (d, 1H, furan H), ~6.3 (d, 1H, furan H), ~4.0-5.0 (br s, 1H, -OH)
¹³ C NMR (predicted)	δ (ppm): ~57 (-CH ₂ OH), ~70 (≡CH), ~80 (-C≡), ~108 (furan CH), ~111 (furan CH), ~150 (furan C-O), ~155 (furan C-CH ₂)
IR (predicted)	ν (cm ⁻¹): ~3300 (O-H stretch, C≡C-H stretch), ~2120 (C≡C stretch), ~1015 (C-O stretch)

Synthesis Protocol

A plausible synthetic route for (5-(prop-2-yn-1-yl)furan-2-yl)methanol involves a multi-step process starting from commercially available furfuryl alcohol. The key step is a Sonogashira coupling to introduce the propargyl group.

Overall Synthetic Scheme





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